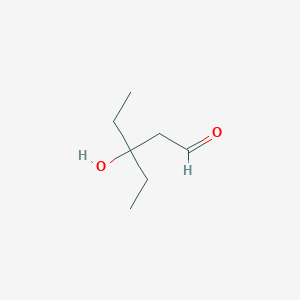

3-Ethyl-3-hydroxypentanal

Description

3-Ethyl-3-hydroxypentanal (CAS: 39992-52-4) is an aldehyde derivative with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol . It features a hydroxyl (-OH) and an ethyl (-CH₂CH₃) group at the third carbon of a pentanal backbone. This compound is primarily used in laboratory settings and chemical synthesis .

Properties

IUPAC Name |

3-ethyl-3-hydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-7(9,4-2)5-6-8/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAXAUQSAQWWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-hydroxypentanal can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxypentanal undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide.

Major Products Formed

Oxidation: 3-Ethyl-3-hydroxypentanoic acid.

Reduction: 3-Ethyl-3-hydroxypentanol.

Substitution: 3-Ethyl-3-chloropentanal or 3-Ethyl-3-bromopentanal.

Scientific Research Applications

3-Ethyl-3-hydroxypentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 3-ethyl-3-hydroxypentanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its role in chemical processes.

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Aldehyde (-CHO), secondary alcohol (-OH), and ethyl substituent.

- Hazards : Classified under GHS as causing acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335) .

- Reactivity : The aldehyde group renders it susceptible to oxidation and nucleophilic addition reactions.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate (CAS: Not provided)

Molecular Formula : Likely C₁₄H₁₈O₃ (inferred from structure).

Functional Groups : Ester (-COO-), hydroxyl (-OH), methyl (-CH₃), and phenyl (-C₆H₅).

Comparison :

- Structural Differences : The phenyl group and ester functionality make this compound more hydrophobic and less volatile than 3-ethyl-3-hydroxypentanal.

- Reactivity : The ester group is less reactive than an aldehyde, reducing susceptibility to oxidation.

- Applications : Likely used in flavor/fragrance industries due to ester and aromatic groups .

2-Methyl-3-pentanol (CAS: 565-67-3)

Molecular Formula : C₆H₁₄O (Molecular Weight: 102.17 g/mol) .

Functional Groups : Secondary alcohol (-OH).

Comparison :

- Physical Properties : Higher boiling point than this compound due to strong hydrogen bonding in alcohols.

- Reactivity : Lacks an aldehyde group, making it less reactive in oxidation or condensation reactions.

- Hazards : Likely less acute toxicity but may still cause irritation upon prolonged exposure .

3-Ethyl-2,4-pentanedione (CAS: Not provided)

Molecular Formula : Likely C₇H₁₀O₂ (Molecular Weight: ~142.15 g/mol) .

Functional Groups : Two ketone (-C=O) groups.

Comparison :

- Acidity: The diketone structure allows enol formation, enhancing acidity compared to this compound.

- Reactivity: Participates in keto-enol tautomerism and chelation with metal ions, unlike the aldehyde-alcohol system.

- Applications : Used as a ligand in coordination chemistry and synthetic intermediates .

3-Ethyl-3-methylpentane (CAS: Not provided)

Molecular Formula: C₈H₁₈ (Molecular Weight: 114.23 g/mol) . Functional Groups: None (branched alkane). Comparison:

- Physical Properties : Lower boiling point and higher volatility due to lack of polar functional groups.

Data Table: Comparative Analysis

Research Findings and Key Differences

- Aldehyde vs. Ketone Reactivity : this compound’s aldehyde group makes it more reactive in nucleophilic additions than 3-ethyl-2,4-pentanedione’s ketones .

- Hydrogen Bonding Effects: 2-Methyl-3-pentanol’s hydroxyl group increases its boiling point by ~30–50°C compared to this compound .

- Toxicity Profile: this compound exhibits broader irritation hazards (oral, dermal, respiratory) than non-aldehyde analogs like 3-ethyl-3-methylpentane .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-ethyl-3-hydroxypentanal, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves aldol condensation or oxidation of secondary alcohols. For example, using 3-pentanol derivatives as precursors, oxidation with pyridinium chlorochromate (PCC) under anhydrous conditions can yield the target aldehyde. Optimization includes adjusting reaction time (e.g., 6–12 hours at 0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidant). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like ketones or over-oxidized acids .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic aldehyde proton signals (δ 9.5–10.0 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). -NMR should show a carbonyl carbon (δ 190–205 ppm) and adjacent carbons with branching (e.g., δ 30–50 ppm for ethyl groups).

- IR : Confirm aldehyde C=O stretch (~1720 cm) and O-H stretch (~3400 cm).

- Mass Spectrometry : Look for molecular ion peaks (M) at m/z 130 (CHO) and fragmentation patterns (e.g., loss of -CHO or -OH groups).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The branched ethyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronic effects from the hydroxyl group (via hydrogen bonding) can stabilize intermediates. To study this:

- Conduct kinetic experiments using Grignard reagents (e.g., MeMgBr) under varying temperatures.

- Compare reaction rates with linear analogs (e.g., pentanal) using -NMR to track aldehyde depletion.

- Computational modeling (DFT) can map electron density and steric maps to predict regioselectivity .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

- Methodological Answer :

- Contradiction : Some studies report decomposition under acidic conditions, while others note stability.

- Resolution :

Replicate experiments with controlled pH buffers (e.g., pH 2–12) and monitor via HPLC.

Identify intermediates (e.g., enol tautomers or hemiacetals) using -NMR.

Compare solvent effects (polar aprotic vs. protic) to isolate pH-dependent pathways .

Q. How can researchers design experiments to study the compound’s role in chiral synthesis or asymmetric catalysis?

- Methodological Answer :

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (R)-3-pentanol) to retain stereochemistry during oxidation.

- Catalysis : Screen chiral catalysts (e.g., BINOL-derived Lewis acids) in aldol reactions to assess enantiomeric excess (ee) via chiral GC or HPLC.

- Dynamic Kinetic Resolution : Study equilibrium between aldehyde and enol forms under catalytic conditions to favor one enantiomer .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s dipole moment conflict with experimental values?

- Methodological Answer :

- Potential Causes : Solvent effects in experiments (e.g., dielectric constant) vs. gas-phase calculations.

- Resolution :

Perform DFT calculations with implicit solvent models (e.g., COSMO) to match experimental conditions.

Measure dipole moments in non-polar solvents (e.g., cyclohexane) using dielectric spectroscopy.

Cross-validate with microwave spectroscopy for gas-phase data .

Research Design Considerations

Q. What precautions are necessary when handling this compound due to its potential instability?

- Methodological Answer :

- Store under inert atmosphere (N/Ar) at -20°C to prevent oxidation.

- Avoid prolonged exposure to light (use amber glassware).

- Characterize purity before each use (GC-MS or -NMR) to account for degradation .

Methodological Gaps and Future Directions

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, in situ IR) improve mechanistic understanding of its reactions?

- Methodological Answer :

- 2D-NMR (HSQC, NOESY) : Map spatial proximity of hydroxyl and ethyl groups to confirm intramolecular hydrogen bonding.

- In Situ IR : Monitor real-time carbonyl reactivity during catalysis (e.g., in flow reactors).

- Time-Resolved Spectrometry : Capture transient intermediates in oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.